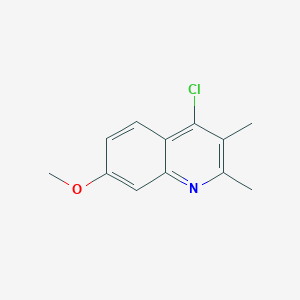
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group. The presence of an amino group at the 4th position and a bromine atom at the 5th position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The brominated product is then subjected to amination using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-5-bromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom at the 5th position.
5-bromo-2,3-dihydro-1H-inden-1-one: Lacks the amino group at the 4th position.
4-amino-5-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
4-amino-5-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino group and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
4-amino-5-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
Clé InChI |
NMVLNZOPEQRTAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11881160.png)


![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)








